5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
Properties
IUPAC Name |
5-benzyl-3-(4-chlorophenyl)-2-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O3/c1-16-7-13-20(14-8-16)28-22(18-9-11-19(26)12-10-18)21-23(31-28)25(30)27(24(21)29)15-17-5-3-2-4-6-17/h2-14,21-23H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGVEKQRRLEQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be denoted as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₂
- Key Functional Groups : Isoxazole ring, pyrrole moiety, and various aromatic substituents.
1. Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. For instance, it has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and chromatin remodeling respectively .
2. Immunomodulatory Effects
Isoxazole derivatives have been studied for their immunomodulatory properties. The compound is believed to modulate immune responses by affecting cytokine production and immune cell proliferation.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting its potential as an immunosuppressive agent .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Isoxazole derivatives often exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase pathways.
- Research Findings : In animal models, treatment with the compound resulted in a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 426.86 g/mol. Its structure includes a pyrroloisoxazole core, which is known for its diverse pharmacological activities. The presence of substituents such as benzyl and chlorophenyl enhances its potential bioactivity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrroloisoxazole have been shown to inhibit cancer cell proliferation in various studies. The exact mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth .
Antimicrobial Properties
Compounds similar to 5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione have demonstrated antimicrobial activity against a range of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds can offer new therapeutic options .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory diseases. Inhibition of this enzyme can reduce the synthesis of leukotrienes, mediators involved in inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of similar pyrroloisoxazole derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against various bacterial strains including MRSA (Methicillin-resistant Staphylococcus aureus). The results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) indicating effective dosage levels for therapeutic use .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of dihydroisoxazole derivatives like the target compound?
- Methodological Answer :
- Reflux Conditions : Use ethanol as a solvent under reflux for 2–4 hours to promote cyclization, as demonstrated in analogous dihydroisoxazole syntheses .
- Recrystallization : Purify the product using a DMF–ethanol (1:1) mixture to enhance crystallinity and yield .
- Monitoring : Track reaction progress via TLC (Rf ≈ 0.58–0.64 in similar systems) and confirm purity via IR spectroscopy (C=O stretch at ~1758–1764 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1758–1764 cm⁻¹ and aromatic C-Cl vibrations at ~720–805 cm⁻¹ .
- NMR : Use ¹H/¹³C NMR to resolve diastereotopic protons in the pyrrolo-isoxazole core and confirm substituent positions (e.g., benzyl, p-tolyl) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., halogen substitution on the chlorophenyl group) and compare biological/physical properties .
- Theoretical Frameworks : Link SAR to molecular orbital theory (e.g., HOMO-LUMO gaps influencing reactivity) or steric/electronic effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction outcomes)?
- Methodological Answer :
- DFT Calculations : Model transition states to explain regioselectivity in cycloaddition steps (e.g., why isoxazole forms over pyrazole) .
- Solvent Effects : Simulate polarity/solvation impacts using COMSOL Multiphysics or Gaussian to rationalize yield variations .
- Data Reconciliation : Cross-validate experimental IR/NMR with computed spectra (e.g., using ORCA or NWChem) .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with active sites, guided by the compound’s stereoelectronic profile .
- In Vitro Assays : Screen for antimicrobial activity via microdilution (MIC testing) with Gram-positive/negative strains, referencing pyrazole/isoxazole protocols .
- Metabolic Stability : Employ LC-MS to track degradation in liver microsomes, noting fluorine’s role in enhancing stability .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Process Control : Implement inline FTIR for real-time monitoring of intermediates .
- Heterogeneous Catalysis : Test immobilized catalysts (e.g., Pd/C) to reduce diastereomer formation during hydrogenation .
- Crystallization Engineering : Optimize cooling rates and antisolvent addition to prevent racemization .
Q. What interdisciplinary approaches validate the compound’s environmental or toxicological impact?
- Methodological Answer :
- Ecotoxicology : Use zebrafish embryo assays to assess acute toxicity (LC50), referencing OECD guidelines .
- Degradation Pathways : Apply LC-QTOF-MS to identify photolysis/byproducts in simulated sunlight .
- Lifecycle Analysis : Model environmental persistence using EPI Suite or SPARC .
Methodological Notes
- Data Contradictions : Discrepancies in spectroscopic data (e.g., shifted IR peaks) may arise from solvent polarity or crystal packing effects. Always cross-check with X-ray crystallography if possible .
- Theoretical Integration : Frame mechanistic studies within conceptual frameworks like frontier molecular orbital theory or Hammond’s postulate .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) as per OSHA/NIOSH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
